

# Targinact's Edge in Pain Management: A Comparative Analysis of Quality of Life

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Targinact |           |
| Cat. No.:            | B1245342  | Get Quote |

A comprehensive review of clinical data reveals that **Targinact** (a fixed-dose combination of oxycodone and naloxone) offers comparable analgesic efficacy to other strong opioids while significantly improving patients' quality of life, primarily by mitigating opioid-induced constipation. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining study methodologies, and visualizing relevant biological and procedural pathways.

The prolonged-release formulation of **Targinact** is designed to provide sustained pain relief through the systemic action of oxycodone, a potent opioid agonist. Simultaneously, the naloxone component, an opioid antagonist, acts locally on opioid receptors in the gut to counteract the constipating effects of oxycodone.[1][2] This targeted mechanism has been shown in numerous studies to reduce the burden of opioid-induced bowel dysfunction, a common and distressing side effect of opioid therapy that significantly impacts patient well-being.[3]

## Quantitative Comparison of Quality of Life and Bowel Function

Clinical trials consistently demonstrate **Targinact**'s superiority in improving bowel function and, consequently, quality of life compared to oxycodone or morphine alone. The following tables summarize key quantitative data from comparative studies.

Table 1: Bowel Function Index (BFI) and Quality of Life (QoL) Scores



| Study /<br>Comparison                  | Key Outcome<br>Measure                       | Targinact<br>(Oxycodone/N<br>aloxone)                           | Comparator<br>(Oxycodone or<br>Morphine) | p-value        |
|----------------------------------------|----------------------------------------------|-----------------------------------------------------------------|------------------------------------------|----------------|
| Ueberall et al.<br>(2016)[4]           | Change in BFI                                | Significantly lower increase in constipation complaints (29.6%) | Morphine:<br>56.7%Oxycodon<br>e: 55.3%   | <0.001         |
| Ueberall et al.<br>(2016)[4][5]        | ≥50%<br>Improvement in<br>QoL (QLIP)         | 72.8% of patients                                               | Oxycodone:<br>46%Morphine:<br>40%        | <0.001         |
| Ueberall et al.<br>(2016)[4][5]        | EQ-5D Weighted<br>Index Score<br>Improvement | 65.2%                                                           | Oxycodone:<br>49.6%Morphine:<br>48.2%    | <0.001         |
| Pooled Analysis<br>(2010)              | Change in BFI                                | Statistically<br>significant<br>improvement                     | Oxycodone                                | <0.001         |
| Observational<br>Study (n=7836)<br>[6] | Change in BFI from baseline                  | Decrease from<br>38.2 to 15.1                                   | Previous opioid<br>treatment             | Not Applicable |

Table 2: Pain Relief and Patient-Reported Outcomes



| Study /<br>Comparison            | Key Outcome<br>Measure                                       | Targinact<br>(Oxycodone/N<br>aloxone) | Comparator<br>(Oxycodone or<br>Morphine) | p-value                   |
|----------------------------------|--------------------------------------------------------------|---------------------------------------|------------------------------------------|---------------------------|
| Ueberall et al.<br>(2016)[4]     | ≥50% relief in average 24-hour pain intensity                | 65.5% of patients                     | Oxycodone:<br>50.7%Morphine:<br>43.3%    | <0.001                    |
| Ueberall et al.<br>(2016)[4]     | Clinically relevant pain- related QoL impairment at 12 weeks | 6% of patients                        | Oxycodone:<br>16.3%Morphine:<br>15.7%    | <0.001                    |
| Ahmedzai et al.<br>(2012)[7]     | Analgesic<br>Efficacy (Cancer<br>Pain)                       | Comparable to oxycodone               | Oxycodone                                | No significant difference |
| Observational Study (n=7836) [6] | Change in Pain<br>Score (BPI short<br>form)                  | Decrease from<br>6.8 to 3.9           | Previous opioid<br>treatment             | Not Applicable            |

## **Experimental Protocols**

The findings presented are based on a variety of study designs, including randomized controlled trials (RCTs) and large-scale observational studies. Below are the methodologies for key cited experiments.

### Ueberall et al. (2016): A 12-Week Observational Study

- Objective: To compare the quality of life of patients with moderate-to-severe chronic low back pain under treatment with **Targinact**, oxycodone, or morphine in a real-world setting.
- Study Design: A 12-week, prospective, non-interventional, observational study.
- Patient Population: 901 patients with moderate-to-severe chronic low back pain requiring long-term treatment with a WHO-step III opioid.
- Interventions:



- Targinact (oxycodone/naloxone) prolonged-release tablets.
- Oxycodone prolonged-release tablets.
- Morphine prolonged-release tablets.
- Dosage was determined by the treating physician according to clinical practice.
- Outcome Measures:
  - Primary: Quality of life assessed by the Quality of Life Impairment by Pain (QLIP) inventory, the EuroQol 5 Dimensions (EQ-5D) questionnaire, and the Short Form 12 (SF-12) Health Survey.
  - Secondary: Pain intensity (24-hour average pain on a 100mm Visual Analog Scale), and bowel function using the Bowel Function Index (BFI).
- Data Analysis: Statistical comparisons between treatment groups were performed to assess differences in quality of life, pain relief, and bowel function over the 12-week period.

## Ahmedzai et al. (2012): A Randomized, Double-Blind, Active-Controlled Study in Cancer Pain

- Objective: To determine the safety and efficacy of **Targinact** compared to oxycodone prolonged-release tablets in patients with moderate-to-severe, chronic cancer pain.
- Study Design: A randomized, double-blind, active-controlled, double-dummy, parallel-group study.
- Patient Population: Patients with moderate-to-severe chronic cancer pain requiring opioid analgesia.
- Interventions:
  - Targinact (oxycodone/naloxone) prolonged-release tablets.
  - Oxycodone prolonged-release tablets.



- Outcome Measures:
  - o Primary: Analgesic efficacy.
  - Secondary: Bowel function (assessed by BFI), quality of life, and safety.
- Data Analysis: The study was designed to demonstrate non-inferiority of Targinact to oxycodone in terms of pain relief and superiority in terms of bowel function.

## **Visualizing the Pathways**

To better understand the mechanisms and processes involved in the comparative assessment of **Targinact**, the following diagrams are provided.



Click to download full resolution via product page



Caption: Mechanism of Action of **Targinact**.



Click to download full resolution via product page



Caption: Typical Clinical Trial Workflow.

In conclusion, the available evidence strongly suggests that **Targinact** represents a significant advancement in the management of chronic pain, offering effective analgesia with a superior side-effect profile that translates into demonstrable improvements in patient quality of life. For drug development professionals, the targeted approach of combining an agonist with a peripherally acting antagonist highlights a successful strategy for mitigating adverse effects without compromising therapeutic efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Comparison of Targinact vs. Oxycodone on Gut Function After Colorectal Surgery |
   Clinical Research Trial Listing [centerwatch.com]
- 3. Quality of life and healthcare resource in patients receiving opioids for chronic pain: a review of the place of oxycodone/naloxone PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. dtb.bmj.com [dtb.bmj.com]
- 7. Targin®: An effective opiate analgesia with minimal gastrointestinal side effects—An observational study | Journal of Opioid Management [wmpllc.org]
- To cite this document: BenchChem. [Targinact's Edge in Pain Management: A Comparative Analysis of Quality of Life]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245342#comparative-study-of-targinact-s-impact-on-quality-of-life-in-pain-patients]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com